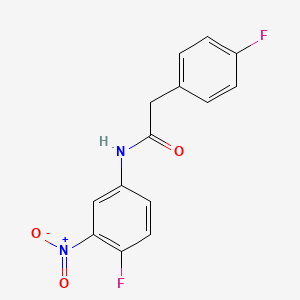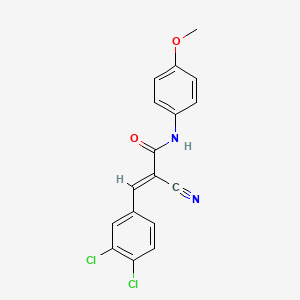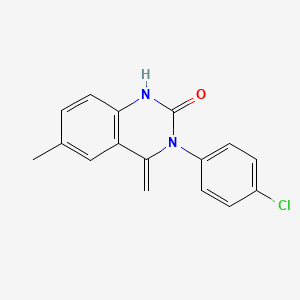
N-(1,3-benzothiazol-2-ylcarbamothioyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-ylcarbamothioyl)-3,4-dimethylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylcarbamothioyl)-3,4-dimethylbenzamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .
化学反応の分析
Types of Reactions
N-(1,3-benzothiazol-2-ylcarbamothioyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its activity against various bacterial strains.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-ylcarbamothioyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and antifungal activities.
Benzothiazole-2-thiol: Exhibits antioxidant and anti-inflammatory properties.
2-Phenylbenzothiazole: Studied for its anticancer and anti-proliferative effects
Uniqueness
N-(1,3-benzothiazol-2-ylcarbamothioyl)-3,4-dimethylbenzamide stands out due to its unique combination of a benzothiazole moiety with a carbamothioyl group, which enhances its biological activity and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry .
特性
IUPAC Name |
N-(1,3-benzothiazol-2-ylcarbamothioyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-10-7-8-12(9-11(10)2)15(21)19-16(22)20-17-18-13-5-3-4-6-14(13)23-17/h3-9H,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRRSOWTHVBKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)
![3,4-DIMETHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE](/img/structure/B5789839.png)


![N-tert-butyl-2-{[(4-ethoxyphenyl)carbonyl]amino}benzamide](/img/structure/B5789855.png)

![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)

![methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5789890.png)
![1-[(4-Chlorobenzoyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5789893.png)
![N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B5789896.png)
![(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride](/img/structure/B5789898.png)

